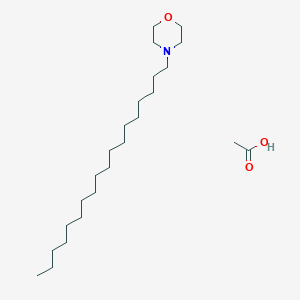
Butanamide, 2-(hydroxyimino)-N,N-dimethyl-3-oxo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butanamide, 2-(hydroxyimino)-N,N-dimethyl-3-oxo- is an organic compound with the molecular formula C6H10N2O3 It is a derivative of butanamide, characterized by the presence of a hydroxyimino group and a dimethyl substitution on the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, 2-(hydroxyimino)-N,N-dimethyl-3-oxo- typically involves the reaction of butanamide with hydroxylamine and dimethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to a specific temperature, usually around 60-80°C, and stirred for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of Butanamide, 2-(hydroxyimino)-N,N-dimethyl-3-oxo- can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反応の分析
Types of Reactions
Butanamide, 2-(hydroxyimino)-N,N-dimethyl-3-oxo- undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form a nitro group.
Reduction: The carbonyl group can be reduced to form a hydroxyl group.
Substitution: The dimethyl groups on the nitrogen atom can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Alkylating agents like methyl iodide (CH3I) or ethyl bromide (C2H5Br) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(nitroimino)-N,N-dimethyl-3-oxo-butanamide.
Reduction: Formation of 2-(hydroxyimino)-N,N-dimethyl-3-hydroxybutanamide.
Substitution: Formation of various N-alkyl or N-aryl derivatives of butanamide.
科学的研究の応用
Butanamide, 2-(hydroxyimino)-N,N-dimethyl-3-oxo- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of Butanamide, 2-(hydroxyimino)-N,N-dimethyl-3-oxo- involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The dimethyl groups on the nitrogen atom can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The overall effect of the compound depends on the specific molecular pathways it interacts with, which can vary depending on the biological context.
類似化合物との比較
Similar Compounds
Butanamide, 2-(hydroxyimino)-N-(2-methoxyphenyl)-3-oxo-: Similar structure but with a methoxyphenyl group instead of dimethyl groups.
Butanamide, 2-(hydroxyimino)-N-(2-chlorophenyl)-3-oxo-: Similar structure but with a chlorophenyl group instead of dimethyl groups.
Butanamide, 2-(hydroxyimino)-N-(2-methylphenyl)-3-oxo-: Similar structure but with a methylphenyl group instead of dimethyl groups.
Uniqueness
Butanamide, 2-(hydroxyimino)-N,N-dimethyl-3-oxo- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties The presence of the dimethyl groups on the nitrogen atom enhances its stability and lipophilicity, making it more suitable for certain applications compared to its analogs
特性
CAS番号 |
43015-36-7 |
|---|---|
分子式 |
C6H10N2O3 |
分子量 |
158.16 g/mol |
IUPAC名 |
(E)-3-hydroxy-N,N-dimethyl-2-nitrosobut-2-enamide |
InChI |
InChI=1S/C6H10N2O3/c1-4(9)5(7-11)6(10)8(2)3/h9H,1-3H3/b5-4+ |
InChIキー |
LZGZRXANLSZUTJ-SNAWJCMRSA-N |
異性体SMILES |
C/C(=C(/C(=O)N(C)C)\N=O)/O |
正規SMILES |
CC(=C(C(=O)N(C)C)N=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


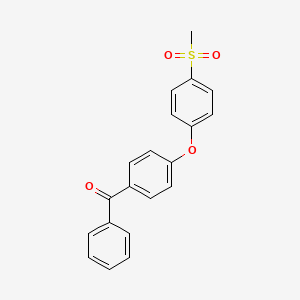





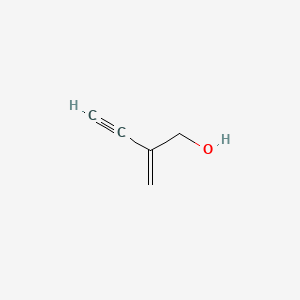



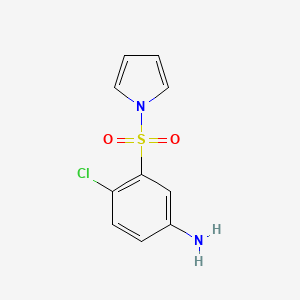
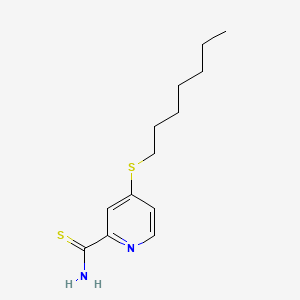
![2-(2-oxopiperidin-1-yl)-N-[2-[4-(2-propan-2-yloxyphenyl)piperazin-1-yl]ethyl]acetamide;hydrobromide](/img/structure/B12663087.png)
